molecular formula C53H64N4O13S4 B13353463 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate

2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate

Cat. No.: B13353463
M. Wt: 1093.4 g/mol
InChI Key: OJAQDSBQPIVZNL-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule It is characterized by its multiple functional groups, including sulfonate, indole, and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the sulfonate groups. The cyclohexene moiety is then incorporated through a series of reactions involving alkylation and cyclization. The final step involves the formation of the vinyl group through a Wittig reaction or similar method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

    Reduction: The vinyl group can be reduced to form an alkane.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its indole moiety.

    Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole moiety can interact with proteins through π-π stacking interactions, while the sulfonate groups can form ionic interactions with positively charged amino acids.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene: Similar structure but lacks the cyclohexene and vinyl groups.

    2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl: Similar structure but lacks the indole and sulfonate groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C53H64N4O13S4

Molecular Weight

1093.4 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[(3E)-3-[(2Z)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]-2-[methyl-[2-(methylamino)ethyl]azaniumylidene]-5-prop-2-ynoxycyclohexylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C53H64N4O13S4/c1-8-29-70-40-32-38(15-23-47-52(2,3)49-43-19-17-41(73(64,65)66)34-36(43)13-21-45(49)56(47)26-9-11-30-71(58,59)60)51(55(7)28-25-54-6)39(33-40)16-24-48-53(4,5)50-44-20-18-42(74(67,68)69)35-37(44)14-22-46(50)57(48)27-10-12-31-72(61,62)63/h1,13-24,34-35,40,54H,9-12,25-33H2,2-7H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69)

InChI Key

OJAQDSBQPIVZNL-UHFFFAOYSA-N

Isomeric SMILES

CC1(/C(=C/C=C/2\CC(C/C(=C\C=C/3\C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)/C2=[N+](C)CCNC)OCC#C)/N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C(=CC=C2CC(CC(=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)C2=[N+](C)CCNC)OCC#C)N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Origin of Product

United States

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